molecular formula C22H17NO2 B2933662 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533868-10-9

9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2933662
CAS No.: 533868-10-9
M. Wt: 327.383
InChI Key: IFONNLWLKUCEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic molecule characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multiple steps starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The introduction of the 2,3-dimethylphenyl group can be achieved through a Friedel-Crafts alkylation reaction. The final steps often involve oxidation or reduction reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and selectivity, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent, and pH to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),3,5,7-tetraen-12-one
  • 9-oxatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione
  • 3,5-dimethylphenylboronic acid

Uniqueness

The uniqueness of 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione lies in its specific tricyclic structure and the presence of the 2,3-dimethylphenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

6-(2,3-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c1-14-8-7-13-20(15(14)2)23-21(24)18-11-5-3-9-16(18)17-10-4-6-12-19(17)22(23)25/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFONNLWLKUCEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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